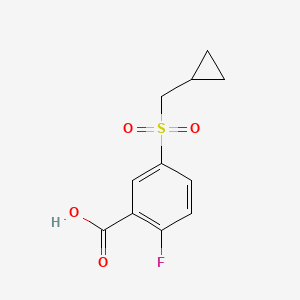

5-Cyclopropylmethanesulfonyl-2-fluorobenzoic acid

Description

5-Cyclopropylmethanesulfonyl-2-fluorobenzoic acid is a substituted benzoic acid derivative featuring a cyclopropylmethanesulfonyl group at the 5-position and a fluorine atom at the 2-position. The sulfonyl group is a strong electron-withdrawing substituent, enhancing the acidity of the carboxylic acid moiety compared to unsubstituted benzoic acid (pKa ~4.2 vs. ~2.9 estimated for this compound).

Properties

IUPAC Name |

5-(cyclopropylmethylsulfonyl)-2-fluorobenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FO4S/c12-10-4-3-8(5-9(10)11(13)14)17(15,16)6-7-1-2-7/h3-5,7H,1-2,6H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTFUBYBSMODJKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CS(=O)(=O)C2=CC(=C(C=C2)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropylmethanesulfonyl-2-fluorobenzoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Formation of the Cyclopropylmethylsulfonyl Group: This step involves the reaction of cyclopropylmethyl chloride with sodium sulfinate to form cyclopropylmethylsulfonyl chloride.

Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination of a suitable benzoic acid derivative.

Coupling Reaction: The final step involves coupling the cyclopropylmethylsulfonyl chloride with the fluorinated benzoic acid derivative under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropylmethanesulfonyl-2-fluorobenzoic acid can undergo various chemical reactions, including:

Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives.

Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Alcohols or aldehydes.

Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

5-Cyclopropylmethanesulfonyl-2-fluorobenzoic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound in drug discovery.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Cyclopropylmethanesulfonyl-2-fluorobenzoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins, while the fluorine atom can enhance the compound’s metabolic stability and binding affinity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

A comparison of key structural features and properties is summarized below:

Acidity and Solubility

- This compound : The sulfonyl and fluorine groups synergistically lower the pKa of the carboxylic acid, enhancing solubility in polar organic solvents (e.g., DMSO). The cyclopropyl group reduces water solubility compared to sulfonic acid derivatives.

- 5-Fluoro-2-hydroxybenzoic acid : The hydroxyl group is less electron-withdrawing than sulfonyl, resulting in weaker acidity (pKa ~2.8–3.0). Solubility in water is moderate due to hydrogen bonding.

- Ensulizole : The sulfonic acid group (pKa ~1.0) confers high water solubility, making it suitable for topical formulations.

Research Findings and Trends

- Electron-Withdrawing Effects : Sulfonyl groups enhance drug metabolic stability compared to hydroxyl or sulfonic acid groups, as seen in protease inhibitors like Darunavir .

- Fluorine Substituents: Fluorine at position 2 improves bioavailability by reducing cytochrome P450-mediated metabolism, a trend observed in fluoroquinolone antibiotics.

- Steric Effects : Cyclopropyl groups, as in the target compound, are increasingly used to block metabolic oxidation sites, extending drug half-life.

Biological Activity

5-Cyclopropylmethanesulfonyl-2-fluorobenzoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound, with the CAS number 1156165-30-8, features a cyclopropyl group and a fluorobenzene moiety, which contribute to its unique properties. The sulfonyl group enhances its solubility and reactivity, making it a suitable candidate for various biological applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound has been shown to inhibit certain enzymes and modulate receptor activity, which can lead to various physiological effects:

- Enzyme Inhibition : The sulfonyl group may facilitate binding to enzyme active sites, inhibiting their function and altering metabolic pathways.

- Receptor Modulation : The compound may interact with receptors involved in signaling pathways, influencing cellular responses such as inflammation or pain perception.

Therapeutic Applications

Research indicates that this compound has potential applications in treating several conditions:

- Anti-inflammatory Effects : Studies suggest that the compound may reduce inflammation by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory responses.

- Pain Management : Its ability to modulate pain pathways makes it a candidate for analgesic therapies.

- Cancer Research : Preliminary studies indicate potential anti-cancer properties, possibly through the inhibition of tumor growth or metastasis.

Case Studies and Experimental Data

-

In Vitro Studies :

- A study demonstrated that this compound inhibited the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. This inhibition was dose-dependent, suggesting a strong potential for anti-inflammatory applications.

-

Animal Models :

- In a murine model of arthritis, administration of the compound resulted in significant reductions in joint swelling and pain scores compared to control groups, indicating its efficacy in managing inflammatory conditions.

-

Cancer Cell Lines :

- Experiments involving human cancer cell lines showed that the compound induced apoptosis (programmed cell death) in a subset of cancer cells, highlighting its potential as an anti-cancer agent.

Comparative Analysis

To better understand the efficacy of this compound, it is useful to compare it with similar compounds that exhibit biological activity:

| Compound Name | Mechanism of Action | Therapeutic Use |

|---|---|---|

| Compound A | COX inhibition | Anti-inflammatory |

| Compound B | Receptor modulation | Analgesic |

| This compound | Enzyme inhibition & receptor modulation | Anti-inflammatory, analgesic, potential anti-cancer |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Cyclopropylmethanesulfonyl-2-fluorobenzoic acid, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves sequential functionalization of a benzoic acid scaffold. A common approach is:

- Step 1 : Introduce the cyclopropylmethanesulfonyl group via nucleophilic substitution or coupling reactions.

- Step 2 : Fluorinate the aromatic ring using electrophilic fluorinating agents (e.g., Selectfluor®) under controlled pH and temperature to avoid side reactions.

- Critical Factors : Solvent polarity (e.g., DMF vs. THF) and catalyst choice (e.g., Pd-based catalysts for coupling) significantly impact yield. For example, lower temperatures (~0–5°C) reduce by-product formation during fluorination .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use NMR to confirm fluorination position and NMR to verify cyclopropylmethanesulfonyl group integration.

- Mass Spectrometry (HRMS) : High-resolution MS validates molecular weight (e.g., calculated 242.22 g/mol vs. observed) and fragmentation patterns.

- HPLC-PDA : Reverse-phase HPLC with photodiode array detection ensures purity (>95%) and identifies polar impurities .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions and experimental data regarding the compound's reactivity?

- Methodological Answer :

- Step 1 : Perform density functional theory (DFT) calculations to model electronic effects of the sulfonyl and fluorinated groups on aromatic ring reactivity.

- Step 2 : Compare predicted reaction pathways (e.g., electrophilic substitution sites) with experimental outcomes using kinetic studies (e.g., time-resolved UV-Vis spectroscopy).

- Step 3 : Adjust computational parameters (e.g., solvent dielectric constant in simulations) to align with empirical observations .

Q. What strategies are effective in designing bioactivity assays to evaluate the compound's interaction with specific enzymes?

- Methodological Answer :

- Target Selection : Prioritize enzymes with known sulfonamide-binding pockets (e.g., carbonic anhydrase isoforms) due to the sulfonyl moiety.

- Assay Design :

- Fluorescence Polarization : Label the compound with a fluorophore to monitor binding kinetics.

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (K) and thermodynamic parameters.

- Control Experiments : Use structurally analogous compounds (e.g., 5-(2-Cyanophenyl)-2-fluorobenzoic acid) to isolate the sulfonyl group's contribution .

Q. How does the compound's stability vary under different environmental conditions (e.g., pH, light)?

- Methodological Answer :

- Accelerated Stability Testing :

- pH Stability : Incubate in buffers (pH 3–10) at 37°C for 48 hours; monitor degradation via HPLC.

- Photostability : Expose to UV-A/B light (ICH Q1B guidelines) and analyze using LC-MS for photodegradants.

- Surface Adsorption Studies : Apply advanced microspectroscopic imaging (e.g., AFM-IR) to assess interactions with silica or polymer surfaces, which influence storage stability .

Data Contradiction Analysis

Q. How to address conflicting results in solubility measurements across different studies?

- Methodological Answer :

- Standardize Solvent Systems : Use ICH-recommended solvents (e.g., DMSO for stock solutions) and control temperature (±0.5°C).

- Cross-Validate Techniques : Compare shake-flask method results with nephelometry or UV-Vis saturation curves.

- Purity Verification : Re-examine batch-specific impurities (e.g., residual cyclopropane derivatives) via GC-MS, as these can artificially alter solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.